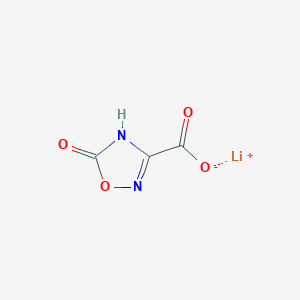

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

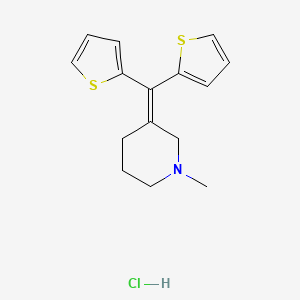

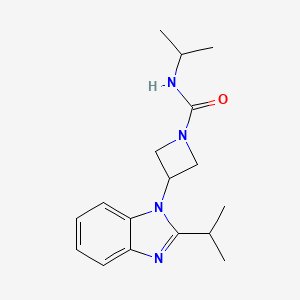

“Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate” is a compound that contains lithium ions and a 5-oxo-4H-1,2,4-oxadiazole-3-carboxylate moiety . It’s a type of oxadiazole, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been utilized in various applications due to their potential as high-energy cores and their derivatives have shown favorable oxygen balance and positive heat of formations .

Molecular Structure Analysis

Oxadiazoles, including “this compound”, are characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Wissenschaftliche Forschungsanwendungen

Photoluminescence Study of Lithium Carboxylate Frameworks

Lithium carboxylate frameworks demonstrate significant potential in the field of photoluminescence. The study by Aliev et al. (2014) on 3D lithium-organic frameworks reveals unique properties like guest-dependent structures and pronounced guest-dependent photoluminescence behavior, particularly in compound 4 consisting of an undecanuclear Li carboxylate complex. These findings highlight the potential of lithium carboxylate in developing materials with controlled luminescent properties (Aliev et al., 2014).

Reduction of Carbonyl Group in Substituted Oxadiazoles

Research by Alcaide et al. (1984) shows that the carbonyl group in substituted 5-benzoyl-4,5-dihydro-1,2,4-oxadiazoles can be reduced using lithium aluminium hydride at low temperatures without ring opening. This process yields diastereoisomeric benzylalcohols, contributing valuable insights into the synthetic applications of lithium compounds in organic chemistry (Alcaide et al., 1984).

Mass Spectrometric Behavior of Lithiated Oxadiazoles

The study by Frański et al. (2003) on lithiated derivatives of 2,5-disubstituted-1,3,4-oxadiazoles provides insights into their mass spectrometric behavior. The study confirmed skeletal rearrangement for both protonated and lithiated derivatives, indicating that lithiation impacts the mass spectrometric properties of these compounds (Frański et al., 2003).

Synthesis of Biologically Active Oxadiazole Derivatives

Research into the synthesis of biologically active oxadiazole derivatives, as explored by Siddiqui et al. (2015), demonstrates the versatility of lithium in facilitating the synthesis of compounds with significant biological activity. The study focused on synthesizing oxadiazole derivatives with varied biological activities, highlighting lithium's role in the synthesis of bioactive compounds (Siddiqui et al., 2015).

Zukünftige Richtungen

Oxadiazoles, including “Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate”, have shown potential in various fields such as material science, medicinal chemistry, and high energy molecules . Their versatility in the arsenal of drug discovery has led to increased interest in their synthesis and utilization . Future research may focus on further exploring their potential applications and refining their synthesis strategies .

Wirkmechanismus

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets in these microorganisms, disrupting their normal functions and leading to their elimination .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with various biological targets, potentially disrupting their normal functions .

Biochemical Pathways

1,2,4-oxadiazoles have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

1,2,4-oxadiazoles have been associated with a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities

Action Environment

The synthesis of 1,2,4-oxadiazoles often involves specific conditions, such as the presence of a catalytic amount of piperidine at 110 °c . These conditions may influence the compound’s action and stability.

Eigenschaften

IUPAC Name |

lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O4.Li/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJECWSOJIJSAFX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=NOC(=O)N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HLiN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2818829.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2818838.png)

![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)